molecular formula C15H16O2 B14417987 [Ethoxy(phenoxy)methyl]benzene CAS No. 85013-50-9

[Ethoxy(phenoxy)methyl]benzene

Cat. No.: B14417987
CAS No.: 85013-50-9
M. Wt: 228.29 g/mol
InChI Key: UEOCFGZXPFUKOK-UHFFFAOYSA-N
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Description

[Ethoxy(phenoxy)methyl]benzene is an aromatic ether derivative characterized by a central benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a phenoxymethyl group (-CH₂-O-C₆H₅). Its synthesis may involve etherification reactions, such as Mitsunobu coupling or nucleophilic substitution, similar to the methods described for Compound 15 (e.g., using triphenylphosphine and DIAD in dichloromethane) .

Properties

CAS No.

85013-50-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

[ethoxy(phenoxy)methyl]benzene

InChI

InChI=1S/C15H16O2/c1-2-16-15(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

UEOCFGZXPFUKOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethoxy(phenoxy)methyl]benzene can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of [Ethoxy(phenoxy)methyl]benzene may involve large-scale reactions using similar principles as the Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Ethoxy(phenoxy)methyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenolic compounds, aldehydes, and various substituted benzene derivatives.

Scientific Research Applications

[Ethoxy(phenoxy)methyl]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of [Ethoxy(phenoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, the presence of ethoxy and phenoxy groups can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural Analogues and Nomenclature

Compound Name Structure Highlights Key Differences Reference
1-((4-(2-(Allyloxy)ethoxy)phenoxy)methyl)benzene Benzene ring with phenoxymethyl and allyloxyethoxy groups Allyloxyethoxy substituent vs. ethoxy group in target compound
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene Ethoxy, fluoro, and benzyloxy substituents Fluorine atom and benzyloxy group introduce distinct electronic effects
Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) Branched alkyl chain and phenoxy groups Bulky 2-methylpropoxy group enhances hydrophobicity
Diphenyl ether (Phenoxy benzene) Two benzene rings connected via oxygen Lacks ethoxy and methylene linkages

Physicochemical Properties

Property [Ethoxy(phenoxy)methyl]benzene (Inferred) Compound 15 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene Etofenprox
Physical State Likely crystalline solid White crystalline solid Amorphous solid (post-purification) Liquid or low-melting solid
Melting Point ~100–150°C (estimated) Not reported Not reported 34–36°C
Solubility Moderate in DCM, ethers Soluble in DCM, ethanol Likely soluble in polar aprotic solvents (DMF) Lipophilic
Key Spectral Data Expected peaks: δ 4.0–4.5 ppm (OCH₂), aromatic protons ¹H NMR: δ 7.3–6.8 (aromatic), δ 4.1 (OCH₂) LCMS: m/z 995 [M+H]⁺ (for derivatives) IR: C-O-C stretch ~1250 cm⁻¹

Key Research Findings and Data Gaps

  • Structural Confirmation : The target compound’s exact structure requires validation via ¹H/¹³C NMR and HRMS, as done for Compound 15 .
  • Thermodynamic Data : Melting points and phase transitions (DSC) are underreported; provides models for such analyses .
  • Toxicity Profiles : Ethylbenzene derivatives () highlight the need for PBPK modeling to assess metabolic pathways .

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